molecular formula C23H25N3O2 B2616234 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899951-65-6

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2616234
CAS No.: 899951-65-6
M. Wt: 375.472
InChI Key: BPWLQTIKXCFECY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a synthetic small molecule based on a 1,8-naphthyridine core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound features a 1-benzyl group and a 3,5-dimethylpiperidine carboxamide moiety, structural elements designed to enhance binding affinity and selectivity for specific biological targets . The 1,8-naphthyridine scaffold is of significant research interest due to its potential as a histamine H1 receptor (H1R) antagonist, as demonstrated by in vivo studies on related derivatives showing promising bronchorelaxant effects . Furthermore, the structural architecture suggests potential for application in early-stage oncology research, particularly in the inhibition of protein-protein interactions, similar to other heterocyclic compounds developed as BCL6 inhibitors . The incorporated 3,5-dimethylpiperidine group is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with enzymatic targets . Prior to experimental work, the biological activity of such designed compounds can be predicted using in silico PASS software and their drug-likeness evaluated with Swiss ADME tools, providing valuable insights for research and development . This compound is intended for research purposes in drug discovery and chemical biology. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-11-17(2)14-25(13-16)22(27)20-12-19-9-6-10-24-21(19)26(23(20)28)15-18-7-4-3-5-8-18/h3-10,12,16-17H,11,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLQTIKXCFECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through an amide bond formation reaction, typically using 3,5-dimethylpiperidine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares structural similarities with other 1,8-naphthyridin-2(1H)-one derivatives optimized for CB2 selectivity. Key analogs include:

Compound Structural Modifications CB2 Affinity (Ki, nM) CB1 Selectivity (CB2/CB1) Lipophilicity (LogP) Plasma Stability (Human/Rodent) Key Findings References
Target Compound 1-Benzyl, 3-(3,5-dimethylpiperidine-carbonyl) Not reported Not reported Not reported Not reported Presumed high CB2 affinity based on SAR trends; structural similarity to CB74/CB91 series.
Compound 75 (Quinolin-2-one) 1,8-Naphthyridin-2-one → Quinolin-2-one core 0.4 >1,000 2.1 >40 min (human/rodent) Higher CB2 affinity and lower lipophilicity vs. naphthyridinone analogs; stable in plasma.
CB74 1-Benzyl, 3-(4-methylcyclohexyl-carboxamide) 0.7 >1,000 3.2 Not reported Inhibits lymphocyte proliferation in MS patients; downregulates TNF-α and COX-2.
COR167 (Compound 11c) Quinolin-2-one with cyclohexyl substituent 1.2 >800 2.8 Not reported Shifts Th1→Th2 phenotype; reduces IL-4, IL-5, and Th17 cytokines in MS models.

Key Trends :

  • Replacement of the 1,8-naphthyridin-2-one core with quinolin-2-one (e.g., Compound 75) enhances CB2 affinity (Ki = 0.4 nM) and reduces lipophilicity (LogP = 2.1 vs. 3.2 for CB74) .
  • The 3-carboxamide side chain (e.g., 3,5-dimethylpiperidine in the target compound) is critical for CB2 selectivity. Bulky substituents like cyclohexyl or fluorobenzyl improve receptor interaction .
  • Plasma stability varies: Compound 75 retains >90% integrity after 40 min in human plasma, while earlier analogs degrade faster in vivo .

Antiviral Agents Targeting Viral Enzymes

1,8-Naphthyridin-2(1H)-one derivatives also exhibit antiviral activity by inhibiting enzymes like poxvirus resolvase or HIV integrase. Examples include:

Compound Target Enzyme IC50/EC50 Antiviral Activity (EC50) Cytotoxicity (CC50) Mechanism of Action References
1-Hydroxy-1,8-naphthyridin-2(1H)-one (Compound 1) Poxvirus resolvase 0.3 mM 12 µM (Vaccinia virus) >50 µM Metal chelation (Mg²⁺-dependent inhibition)
Compound 7 Poxvirus resolvase 0.1 mM 5 µM (Variola virus) >100 µM Chelates Mg²⁺; inhibits Holliday junction cleavage.

Key Differences :

  • Antiviral naphthyridinones (e.g., Compound 7) prioritize metal-chelating groups (e.g., 1-hydroxy, carbonyl) to disrupt enzyme cofactor binding, unlike CB2 ligands that rely on lipophilic carboxamide side chains .
  • These compounds show low cytotoxicity (CC50 >50 µM), making them promising for biodefense against poxviruses .

Biological Activity

1-Benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological applications, including antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

ComponentStructure
Naphthyridine CoreNaphthyridine
Piperidine RingPiperidine
Benzyl GroupBenzyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target mTORC1 pathways, leading to reduced cell growth and increased autophagy in cancer cells .
  • Receptor Binding : The compound's structure allows it to bind effectively to certain receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered physiological responses that are beneficial in therapeutic settings.

Biological Activity Data

Research has demonstrated several biological activities associated with this compound:

Activity TypeObservations
AntiproliferativeExhibited submicromolar activity against various cancer cell lines, particularly in pancreatic cancer models .
Autophagy ModulationIncreased autophagy levels by disrupting mTORC1 activity and enhancing LC3-II accumulation .
CytotoxicityDemonstrated selective toxicity towards malignant cells compared to non-malignant cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study focused on the antiproliferative effects of this compound revealed significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells. The mechanism involved modulation of the mTOR pathway and induction of autophagy, leading to enhanced cell death under nutrient-deprived conditions .
  • Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in human colon carcinoma cells through mitochondrial membrane depolarization and generation of reactive oxygen species (ROS). This suggests a dual mechanism where both autophagy and apoptosis contribute to its anticancer effects .

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